(R)-3-Aminopiperidine
Overview
Description
(R)-3-Aminopiperidine is a chiral compound that is of significant interest in pharmaceutical research due to its presence in various natural products and drugs with a broad range of biological activities. The compound has been synthesized through various methods, including chiral separation and resolution techniques, to obtain it in enantiomerically pure form, which is crucial for its application in drug development .
Synthesis Analysis
Several synthetic routes have been developed to produce (R)-3-Aminopiperidine and its derivatives. One approach involves a one-pot synthesis that includes intramolecular cyclization of unsaturated amines, allowing for the installation of azide or amino functionalities. This method is noted for its regioselectivity, forming anti-Markovnikov-type adducts . Another synthesis route is an enantiospecific eight-step process starting from (S)-(-)-α-methyl-4-pyridinemethanol, utilizing an Overman rearrangement as a key step . Additionally, rhodium-catalyzed asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)-enamides has been described as an efficient method to access enantioenriched 3-aminopiperidine derivatives .
Molecular Structure Analysis
The molecular structure of (R)-3-Aminopiperidine derivatives has been studied through various analytical techniques. For instance, the absolute stereochemistry of trans-(3R,4R)-4-aminopiperidin-3-ols, which are precursors for aminohydroxylated piperidine alkaloid analogs, was determined using stereochemical correlation methods and single-crystal X-ray analysis .
Chemical Reactions Analysis
The chemical reactivity of (R)-3-Aminopiperidine allows it to undergo various reactions, making it a versatile intermediate for the synthesis of complex molecules. The amino group in the piperidine ring can act as a directing group, influencing the selectivity of reactions such as diastereoselective hydrogenation, which is implicated in the synthesis of trans-substituted piperidine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of (R)-3-Aminopiperidine, such as its solubility, melting point, and stability, are essential for its handling and application in synthesis. The compound's hydrochloride salt form, (R)-3-aminopiperidine dihydrochloride, has been synthesized with an overall yield of 43.1%, and its structure was confirmed by mass spectrometry and proton nuclear magnetic resonance (1H-NMR) . The resolution of (R)-3-aminopiperidine from its racemic mixture using optically active cyclic phosphoric acids has been shown to be highly efficient, yielding the product with high enantiomeric excess .
Scientific Research Applications
Synthesis and Resolution
(R)-3-Aminopiperidine ((R)-APD) is primarily recognized for its pivotal role as a key intermediate in the synthesis of various pharmaceutical compounds. It has been effectively resolved from its racemic form using specific resolving agents like optically active cyclic phosphoric acids, showcasing an efficient approach for obtaining (R)-3-aminopiperidine with high yield and enantiomeric excess. This process is particularly important for the synthesis of antidiabetic drugs such as alogliptin, trelagliptin, and linagliptin (Sun et al., 2021). Additionally, the synthesis of (R)-3-aminopiperidine dihydrochloride from Ethyl nipecotate through various chemical processes, including chiral separation and aminolysis, highlights its versatile application in pharmaceutical chemistry (Jiang Jie-yin, 2015).
Crystallography and Noncentrosymmetry
(R)-3-Aminopiperidine has been utilized in the synthesis of compounds that exhibit unique crystallographic properties. For instance, the use of enantiomerically pure sources of either (R)-3-aminopiperidine or (S)-3-aminopiperidine in syntheses leads to crystallographic noncentrosymmetry, a property significant in the development of materials with specific optical activities (Smith et al., 2012).
Asymmetric Hydrogenation
The compound also finds application in asymmetric hydrogenation processes. Notably, rhodium-catalyzed asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)enamides leverages (R)-3-aminopiperidine derivatives to obtain enantioenriched compounds. This process underscores the compound's significance in creating structurally specific and biologically active natural products and pharmaceuticals (Royal et al., 2016).
Ring Expansion and Biological Activity
Methods for synthesizing optically active 3-aminopiperidines, like ring expansion of prolinols, highlight the compound's versatility and potential for generating a wide range of biological activity, depending on nitrogen substituents. This adaptability is crucial in exploring the bioactivity of various structural analogs (Cochi et al., 2012).
Pharmacology and Drug Metabolism
In the realm of pharmacology, (R)-3-Aminopiperidine derivatives play a significant role. For example, 4-Aminopiperidines, a therapeutic class extensively metabolized by cytochrome P450s, have been studied to understand the molecular interactions critical for their metabolism. This research offers insights into optimizing drug design and metabolism, highlighting the compound's relevance in medicinal chemistry (Sun & Scott, 2011).
Safety And Hazards
This involves understanding the compound’s toxicity, flammability, and environmental impact. It may also include information on safe handling and disposal of the compound.
Future Directions
This involves identifying areas of further research. It could include potential applications of the compound, or new reactions that it could undergo.
properties
IUPAC Name |
(3R)-piperidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c6-5-2-1-3-7-4-5/h5,7H,1-4,6H2/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUGKEHLRUVPAN-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349860 | |
Record name | (R)-3-AMINOPIPERIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Aminopiperidine | |
CAS RN |
127294-73-9 | |
Record name | (R)-3-AMINOPIPERIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3R)-piperidin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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